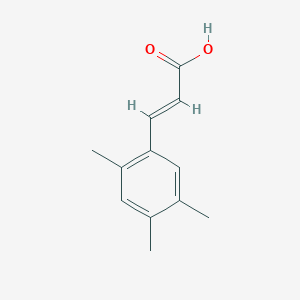

(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid

Description

(2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a trans-configured double bond (E-isomer) between the α and β carbons and a 2,4,5-trimethyl-substituted phenyl group at the β position. This structure confers unique physicochemical properties, including increased lipophilicity due to the three methyl groups, which enhances membrane permeability compared to hydroxyl- or methoxy-substituted analogs. The compound belongs to the cinnamic acid derivative family, a class known for diverse biological activities, such as antioxidant, anti-inflammatory, and enzyme-inhibitory effects .

Properties

CAS No. |

205748-06-7 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-(2,4,5-trimethylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C12H14O2/c1-8-6-10(3)11(7-9(8)2)4-5-12(13)14/h4-7H,1-3H3,(H,13,14) |

InChI Key |

OUSXTDXBZCOQIT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)C=CC(=O)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=CC(=O)O)C |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of 2,4,5-trimethylbenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate β-hydroxy acid, which undergoes dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as piperidine or pyridine can be employed to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the double bond can yield saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2,4,5-trimethylbenzoic acid.

Reduction: Formation of 3-(2,4,5-trimethylphenyl)propanoic acid.

Substitution: Formation of halogenated derivatives such as 2,4,5-trimethylbromobenzene.

Scientific Research Applications

(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid with structurally related α,β-unsaturated carboxylic acids:

Key Research Findings

- Lipophilicity vs.

- SAR Insights :

- Electron-donating groups (e.g., methyl, methoxy) enhance stability and lipophilicity.

- Hydroxyl groups improve antioxidant capacity but reduce metabolic stability .

Biological Activity

(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid is an organic compound notable for its unique structure characterized by a phenyl ring with three methyl substitutions. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid is . Its structure can be represented as follows:

The biological activity of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid is believed to stem from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are critical for various metabolic pathways.

- Modulation of Receptor Activity : It could interact with receptors involved in inflammatory responses or microbial defense mechanisms.

Antimicrobial Activity

Research indicates that (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This property may be beneficial in managing conditions like arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid was tested against a panel of bacteria. Results showed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics used for similar infections. This study suggests that this compound could serve as a lead for developing new antimicrobial agents.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid. Researchers found that the compound significantly decreased the expression of COX-2 and iNOS in lipopolysaccharide-stimulated macrophages. This reduction indicates its potential as an anti-inflammatory therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| (2E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | Two methyl groups on phenyl ring | Moderate antimicrobial activity |

| (2E)-3-(3-methylphenyl)prop-2-enoic acid | One methyl group on phenyl ring | Weak anti-inflammatory effects |

| (2E)-3-(2,6-dimethylphenyl)prop-2-enoic acid | Two methyl groups at different positions | Limited bioactivity compared to trimethyl variant |

The presence of three methyl groups at positions 2, 4, and 5 significantly enhances the steric and electronic properties of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid compared to its analogs, contributing to its superior biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.